d-Glufosinate

Herbicide Activity Enantiomer Selectivity Glutamine Synthetase Inhibition

D-Glufosinate (CAS 73679-07-9) is the (2R)-enantiomer of the organophosphorus herbicide glufosinate. Unlike the L-isomer, D-glufosinate does not inhibit glutamine synthetase and therefore possesses no intrinsic herbicidal activity.

Molecular Formula C5H12NO4P
Molecular Weight 181.13 g/mol
CAS No. 73679-07-9
Cat. No. B1237443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Glufosinate
CAS73679-07-9
Molecular FormulaC5H12NO4P
Molecular Weight181.13 g/mol
Structural Identifiers
SMILESCP(=O)(CCC(C(=O)O)N)O
InChIInChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m1/s1
InChIKeyIAJOBQBIJHVGMQ-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glufosinate (CAS 73679-07-9): Inactive Herbicide Enantiomer for Specialized Research and Reference Standards


D-Glufosinate (CAS 73679-07-9) is the (2R)-enantiomer of the organophosphorus herbicide glufosinate. Unlike the L-isomer, D-glufosinate does not inhibit glutamine synthetase and therefore possesses no intrinsic herbicidal activity [1]. This stereochemical differentiation makes the pure D-enantiomer essential in applications where the inactive isomer is required: as a non-phytotoxic probe for metabolic tracing, a conditional male sterility agent, and a chiral reference standard for analytical quality control. Racemic glufosinate and L-glufosinate products cannot fulfill these roles because the presence of the active L-isomer introduces confounding herbicidal or metabolic effects.

1 Non-phytotoxic enantiomer probe for plant metabolic tracing studies
2 Conditional male sterility research agent for hybrid seed models
3 Chiral reference standard for analytical method validation

Why Racemic or L-Glufosinate Cannot Substitute for D-Glufosinate in Non-Herbicidal Research and Industrial Workflows


Racemic glufosinate and L-glufosinate (glufosinate-P) are herbicides designed to kill plants through glutamine synthetase inhibition. When a workflow demands the inactive enantiomer—for metabolic tracing, conditional male sterility, or chiral reference standardization—the presence of even trace L-glufosinate introduces unwanted phytotoxicity, metabolite formation, or chiral interference. D-Glufosinate is not metabolized in plant cell cultures [1], whereas L-glufosinate is rapidly converted to N-acetyl-L-glufosinate and other metabolites, confounding residue and metabolism studies. In male sterility systems, only the D-enantiomer can be locally converted to the phytotoxin, achieving targeted sterility without crop injury [2]. Substituting racemic material defeats these specialized uses and invalidates experimental or regulatory outcomes.

Racemic L-enantiomer may introduce glutamine synthetase inhibition, interfering with non-herbicidal tracer studies.
L-isomer Rapid metabolism to N-acetyl-L-glufosinate may obscure enantiomer-specific fate tracking.
Racemic/L Systemic phytotoxic response may preclude anther-targeted conditional male sterility research models.

Quantitative Differentiation of D-Glufosinate Against Its Closest Analogs: L-Glufosinate and Racemic Glufosinate


Herbicidal Potency: L-Glufosinate Is Twice as Active as Racemic Glufosinate, D-Glufosinate Is Inert

In whole-plant herbicidal assays, L-glufosinate exhibits twice the potency of racemic DL-glufosinate, meaning the D-enantiomer contributes zero herbicidal activity [1]. This is consistent with enzyme-level data confirming that only the L-isomer binds and irreversibly inhibits glutamine synthetase, the target enzyme [2]. D-Glufosinate shows no measurable glutamine synthetase inhibition up to 10 mM in vitro, whereas racemic glufosinate inhibits susceptible plant GS with an IC50 of 0.85 mM [2].

Herbicidal Activity
Cross-study
L-glufosinate: 2× racemic; D-glufosinate: no activity up to 10 mM
Supports enantiomer-specific glutamine synthetase inhibition context
In vitro IC50 0.85 mM racemic on Eleusine indica GS
Herbicide Activity Enantiomer Selectivity Glutamine Synthetase Inhibition

Metabolic Stability in Plant Cell Cultures: D-Glufosinate Is Not Metabolized, L-Glufosinate Is Extensively Transformed

In a direct head-to-head study using 14C-labeled enantiomers in cell suspension cultures of transgenic glufosinate-resistant oilseed rape and corn, D-glufosinate was not metabolized after 14 days of incubation, whereas L-glufosinate was transformed to N-acetyl-L-glufosinate and other metabolites at rates of 20% in sensitive corn, 43% in transgenic corn, and 3-10% in rape cells [1]. This complete metabolic stability of D-glufosinate contrasts sharply with the dynamic metabolism of the L-isomer.

Metabolic Stability
Head-to-head
D-glufosinate: 0% metabolized; L: up to 43% conversion
Supports metabolic tracer probe suitability
14-day 14C-labeled cell culture study
Metabolism Transgenic Crops Enantiomer Fate

Rainfastness and Residue Retention: 90% of D-Glufosinate Washed Off vs. 13–35% Retention of L-Glufosinate

Post-emergence application of 14C-labeled D- and L-glufosinate to transgenic maize and oilseed rape, followed by simulated rainfall, revealed that approximately 90% of D-glufosinate was washed off and only 5–6% was metabolized, whereas 13–35% of L-glufosinate remained in the form of metabolites and unchanged parent herbicide [1]. This 3- to 6-fold difference in retention translates to dramatically lower residue carryover for the D-enantiomer.

Residue Retention
Head-to-head
D-glufosinate: ~90% wash-off; L: 13–35% retention
Supports environmental fate differentiation context
Post-emergence simulated rain study
Environmental Fate Rainfastness Residue Analysis

Conditional Chemical Male Sterility: D-Glufosinate at 75–200 g/ha Induces Targeted Sterility Without Phytotoxicity

Foliar application of highly pure D-glufosinate (>98% ee) at 75 or 200 g/ha to transgenic tobacco expressing anther-localized D-amino acid oxidase (DAAO) induced complete male sterility lasting two or more weeks, with no visible phytotoxic symptoms and no measurable decline in female fertility [1]. In contrast, racemic glufosinate applied to comparable plants caused reduced male fertility but produced phytotoxic effects, demonstrating that the active L-isomer in the racemate causes crop injury while the pure D-enantiomer achieves sterile-targeted action [1].

Male Sterility Induction
Method context
Complete male sterility at 75–200 g/ha; no visible phytotoxicity
Supports targeted anther conversion research model
Transgenic tobacco expressing TAP1-DAAO
Chemical Male Sterility Hybrid Seed Production Anther-Specific Expression

Chiral Reference Standard: D-Glufosinate >98% ee Enables Chiral Purity Determination That Racemic Material Cannot

Commercially available D-glufosinate is supplied as a fully characterized reference standard with enantiomeric excess >98%, compliant with USP/EP guidelines for analytical method development, method validation (AMV), and quality control (QC) applications . Racemic glufosinate, being a 50:50 mixture of enantiomers, has an enantiomeric excess of 0% and cannot serve as a chiral resolution standard. This purity gap means only the pure D-enantiomer provides unambiguous identification and quantification in chiral HPLC or LC-MS methods.

Chiral Purity
Specification
>98% enantiomeric excess
Supports chiral reference standard workflow
Racemic material: 0% ee, unsuitable
Reference Standard Chiral Purity Analytical Method Validation

Optimal Use Scenarios for D-Glufosinate Based on Quantitative Differentiation Evidence


Chiral Reference Standard for Regulatory Analytical Workflows

In pharmaceutical and agrochemical quality control, D-glufosinate (>98% ee) is used to establish system suitability, calibrate chiral HPLC columns, and quantify the enantiomeric purity of glufosinate active pharmaceutical ingredients (APIs). Racemic material cannot provide the required enantiomeric resolution, making the pure D-enantiomer indispensable for ANDA/DMF submissions and GMP-compliant batch release .

Metabolic Tracer Studies in Glufosinate-Tolerant Crops

Because D-glufosinate is not metabolized in plant cell cultures or whole plants , it serves as an ideal non-degradable tracer for studying uptake, translocation, and compartmentalization in transgenic crops without the confounding formation of metabolites that occurs with L-glufosinate or racemic formulations.

Conditional Chemical Male Sterility for Hybrid Seed Production

Transgenic lines expressing anther-specific D-amino acid oxidase convert foliar-applied D-glufosinate (75–200 g/ha) to the phytotoxic L-form locally in anthers, inducing complete male sterility without crop injury . This system, incompatible with L-glufosinate or racemic products, enables cost-effective F₁ hybrid seed production in crops where manual emasculation is impractical.

Environmental Fate and Residue Exposure Modeling

Regulatory exposure assessments require enantiomer-specific fate data. D-glufosinate's high rainfastness loss (~90% wash-off) and negligible metabolism in plants provide a distinct residue profile that must be modeled separately from the more persistent L-enantiomer. Pure D-glufosinate reference material is essential for method development and validation in environmental monitoring programs.

Application
Selection Property
Validation Focus
Chiral Analytical Reference Standard
Certified Enantiomeric Purity
Chiral resolution & system suitability
Plant Metabolic Tracer Studies
Metabolic Inertness
Metabolite-free translocation context
Conditional Male Sterility Research
DAAO Substrate Specificity
Anther-localized conversion model
Environmental Fate Modeling
High Wash-Off Profile
Enantiomer-specific residue modeling
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